molecular formula C26H30N4O3 B14962609 6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B14962609
M. Wt: 446.5 g/mol
InChI Key: ADNNJPYSSTUUIZ-UHFFFAOYSA-N
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Description

6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.

    Construction of the chromeno[7,6-b]pyridin-2-one core: This is often done through cyclization reactions involving suitable precursors.

    Final modifications: These include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Cyclization: Intramolecular reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

    Cyclization: Catalysts such as acids (H₂SO₄) or bases (NaOH) can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H30N4O3/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)33-22)23(31)20-14-27-25(28-16(20)2)30-8-6-7-9-30/h10-12,14-15H,6-9,13H2,1-5H3

InChI Key

ADNNJPYSSTUUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCCC5)C)(C)C

Origin of Product

United States

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